molecular formula C11H22O4 B15082853 2-(Hexyloxy)ethyl 2-hydroxypropanoate CAS No. 6283-87-0

2-(Hexyloxy)ethyl 2-hydroxypropanoate

Katalognummer: B15082853
CAS-Nummer: 6283-87-0
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: GMAUZOLSDRHJCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hexyloxy)ethyl 2-hydroxypropanoate is a chemical compound with the molecular formula C11H22O4 and a molecular weight of 218.296 g/mol . It is known for its unique structure, which includes a hexyloxy group and a hydroxypropanoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)ethyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexyloxy)ethyl 2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Hexyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Hexyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hexyloxy)ethyl 2-hydroxypropanoate is unique due to the presence of both the hexyloxy and hydroxypropanoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

6283-87-0

Molekularformel

C11H22O4

Molekulargewicht

218.29 g/mol

IUPAC-Name

2-hexoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C11H22O4/c1-3-4-5-6-7-14-8-9-15-11(13)10(2)12/h10,12H,3-9H2,1-2H3

InChI-Schlüssel

GMAUZOLSDRHJCU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOCCOC(=O)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.